A Technical Guide to the Physicochemical Properties of 2-thiophen-2-yl-1H-imidazole
A Technical Guide to the Physicochemical Properties of 2-thiophen-2-yl-1H-imidazole
Executive Summary
This document provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 2-thiophen-2-yl-1H-imidazole. This molecule, possessing both thiophene and imidazole moieties, is of significant interest in medicinal chemistry due to the established biological activities of these two pharmacophores.[1][2][3] This guide consolidates predicted and experimental data on its chemical and physical properties, outlines representative experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its investigation in a drug discovery context. All quantitative data is presented in tabular format for clarity and comparative analysis.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key experimental and computationally predicted properties for 2-thiophen-2-yl-1H-imidazole.
Identification and Structural Properties
| Property | Value | Source |
| IUPAC Name | 2-(thiophen-2-yl)-1H-imidazole | - |
| CAS Number | 136103-77-0 | [4][5] |
| Molecular Formula | C₇H₆N₂S | [6] |
| Molecular Weight | 150.20 g/mol | [6] |
| Canonical SMILES | C1=CSC(=C1)C2=NCN=C2 | - |
Tabulated Physicochemical Data
This table presents a mix of experimental and predicted values to provide a comprehensive profile.
| Property | Value | Data Type | Source(s) |
| Melting Point | 196-197 °C | Experimental | [4] |
| Boiling Point | 363.7 ± 15.0 °C | Predicted | [4] |
| Density | 1.297 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 13.08 ± 0.10 | Predicted | [4] |
| XLogP3-AA | 1.4 | Computed | [6] |
| Topological Polar Surface Area (TPSA) | 56.9 Ų | Computed | [6][7] |
| Hydrogen Bond Donors | 1 | Computed | [6] |
| Hydrogen Bond Acceptors | 2 | Computed | [6] |
| Refractive Index | 1.641 | Predicted | [6] |
| Flash Point | 180.6 °C | Predicted | [6] |
| Vapor Pressure | 3.71E-05 mmHg at 25°C | Predicted | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the replication of synthesis and analysis. While specific literature detailing the protocols for this exact molecule is sparse, the following sections describe representative methodologies based on established synthetic routes for analogous 2-substituted imidazoles and standard characterization techniques.[1][8]
Representative Synthesis Protocol
The synthesis of 2-aryl-imidazoles can be achieved through various methods. A common approach is the condensation reaction between an α-dicarbonyl compound (like glyoxal), an aldehyde (thiophene-2-carboxaldehyde), and ammonia. An alternative route involves the dehydrogenation of an imidazoline precursor.[9]
Objective: To synthesize 2-thiophen-2-yl-1H-imidazole via the dehydrogenation of its corresponding imidazoline intermediate.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylenediamine
-
N-Bromosuccinimide (NBS) or an alternative oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Imidazoline Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethylenediamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the aminal intermediate.
-
Oxidative Cyclization: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure 2-thiophen-2-yl-1H-imidazole.
Structural Characterization Protocol
Objective: To confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Analyze the spectra to confirm the presence of characteristic peaks for both the thiophene and imidazole rings, including chemical shifts, integration values, and coupling constants consistent with the target structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₇H₇N₂S⁺).
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify characteristic absorption bands, such as N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-S stretching, to confirm the presence of key functional groups.
-
Logical and Experimental Workflows
Visual workflows are crucial for planning and executing research projects. The following diagrams, generated using the DOT language, outline key processes in the investigation of 2-thiophen-2-yl-1H-imidazole.
General Synthesis and Characterization Workflow
This diagram illustrates the logical flow from starting materials to a fully characterized compound ready for further testing.
Conceptual Biological Screening Pathway
Given that both imidazole and thiophene derivatives are known for broad biological activity, this diagram outlines a conceptual pathway for investigating the therapeutic potential of the title compound.[2][3][10] As no specific target has been identified for this molecule in the public domain, this represents a general high-level screening cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. 2-THIOPHEN-2-YL-1H-IMIDAZOLE CAS#: 136103-77-0 [amp.chemicalbook.com]
- 5. 2-THIOPHEN-2-YL-1H-IMIDAZOLE | 136103-77-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-(2-thienyl)-1H-benzimidazole | C11H8N2S | CID 506600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-THIOPHEN-2-YL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. ijpsjournal.com [ijpsjournal.com]
